![molecular formula C3H5N5O B1586846 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide CAS No. 21732-98-9](/img/structure/B1586846.png)
1H-[1,2,4]Triazole-3-carboxylic acid hydrazide
Overview
Description
1H-1,2,4-Triazole-5-carbohydrazide is a heterocyclic compound that features a triazole ring fused with a carbohydrazide group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole-5-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in a solvent such as ethanol or methanol, and the product is obtained after purification through recrystallization .
Industrial Production Methods: Industrial production of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1H-1,2,4-Triazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or nitric acid to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives .
Scientific Research Applications
Medicinal Applications
The medicinal properties of 1H-[1,2,4]triazole derivatives have been extensively studied, highlighting their potential as therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the anticancer effects of triazole derivatives. For instance, a series of compounds derived from 1H-[1,2,4]triazole-3-carboxylic acid hydrazide has shown promising results against various cancer cell lines. A study evaluated the anticancer activity of synthesized hydrazide derivatives against prostate cancer cell lines (PC-3, DU-145, and LNCaP), revealing moderate to significant cytotoxic effects compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Triazole Derivatives
Antimicrobial Properties
The antimicrobial efficacy of triazole derivatives has also been documented. These compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular integrity .
Antiviral and Antifungal Activities
Triazoles are known for their antiviral and antifungal properties. They inhibit fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi. This makes them valuable in treating infections caused by fungi such as Candida species and Aspergillus .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Various modifications to the triazole ring and hydrazide moiety can enhance biological activity.
Key Findings:
- Substituents on the triazole ring significantly influence anticancer activity.
- The presence of electron-donating groups enhances potency against specific cancer cell lines.
- Hybrid compounds combining triazoles with other pharmacophores show improved efficacy and selectivity .
Applications in Material Science
Beyond medicinal chemistry, 1H-[1,2,4]triazole derivatives have applications in material science.
Corrosion Inhibition
Triazoles are used as corrosion inhibitors for metals due to their ability to form stable complexes with metal ions. This property is particularly beneficial in protecting steel and other alloys from corrosion in various environments .
Polymer Science
Triazole compounds are incorporated into polymers to enhance mechanical properties and thermal stability. Their ability to form hydrogen bonds contributes to improved material performance .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Anticancer Screening
A comprehensive screening of synthesized triazole-hydrazide hybrids revealed that certain modifications led to compounds with IC50 values significantly lower than established chemotherapeutics, indicating potential for development into new cancer therapies . -
Case Study 2: Corrosion Resistance
Research demonstrated that adding triazole derivatives to coatings significantly reduced corrosion rates in steel exposed to saline environments, showcasing their utility in industrial applications .
Mechanism of Action
The mechanism of action of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound can disrupt the cell wall synthesis of bacteria, leading to cell death .
Comparison with Similar Compounds
1H-1,2,4-Triazole-3-carbohydrazide: Similar in structure but differs in the position of the carbohydrazide group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an amino group, which imparts different chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Used as a precursor for the synthesis of 1H-[1,2,4]Triazole-3-carboxylic acid hydrazide.
Uniqueness: 1H-1,2,4-Triazole-5-carbohydrazide is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in various fields of research and industry .
Biological Activity
1H-[1,2,4]Triazole-3-carboxylic acid hydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, focusing on its anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, which is known for its pharmacological significance. The synthesis of this compound typically involves the reaction of hydrazine with appropriate carboxylic acid derivatives under acidic conditions. The structural characterization is often confirmed using techniques such as NMR and IR spectroscopy.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.
In a study evaluating a series of triazole derivatives, it was found that compounds containing the triazole moiety exhibited selective growth inhibition against Bcl-2-expressing human cancer cell lines with sub-micromolar IC50 values .
Antimicrobial Activity
The compound also demonstrates significant antimicrobial activity. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 8 µg/mL |
Hydrazide derivatives have been reported to possess potent antibacterial properties, making them promising candidates for the development of new antibiotics .
Antifungal Activity
The antifungal efficacy of this compound has also been documented. Studies show that it exhibits activity against several fungal pathogens.
The compound's triazole structure is crucial for its antifungal activity, as it interferes with ergosterol biosynthesis in fungal cells .
Case Studies
Several case studies have demonstrated the effectiveness of triazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer treated with a triazole derivative showed a significant reduction in tumor size after six months of therapy .
- Antimicrobial Resistance Study : In a study focusing on antibiotic resistance, triazole derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential role in combating resistant infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in cell proliferation and metabolism.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Fungal Cell Membranes : By interfering with ergosterol synthesis, it compromises the integrity of fungal cell membranes.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1H-[1,2,4]triazole-3-carboxylic acid hydrazide from carboxylic acid precursors?
- Answer : The synthesis typically involves acylation of hydrazine derivatives with reactive carboxylic acid derivatives (e.g., acyl halides, anhydrides) under controlled conditions. For example, ethyl 2-chloro-2-oxoacetate or malonic acid imidazolides can react with 4-hydrazinoquinazoline in dioxane at 0–5 °C with triethylamine as a base, yielding hydrazides . Solvent-free fusion of substituted phenylacetic acids with thiocarbohydrazide at 413 K for 1 hour is another method for triazole derivatives .
Q. How are hydrazide intermediates characterized to confirm structural integrity?
- Answer : Post-synthesis characterization relies on TLC for reaction monitoring, followed by spectral analysis (e.g., NMR, IR) and recrystallization. For instance, hydrazides derived from 6-chloropyridin-3-yl acetic acid were confirmed via spectral data and elemental analysis . Cyclized products like 1,3,4-thiadiazoles are validated using acidic/basic cyclization conditions and physical data .
Q. What reagents are critical for preventing intramolecular cyclization during hydrazide synthesis?
- Answer : To avoid unwanted cyclization (e.g., formation of cyclic esters), reactions should be conducted at low temperatures (0–5 °C) with mild bases like triethylamine. Evidence shows that cooling and using less reactive acylating agents (e.g., imidazolides) minimize side reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in acylation steps?
- Answer : Key variables include temperature, catalyst, and solvent. For example, acylation with acyl halides requires 0–5 °C and triethylamine, while imidazolide reactions proceed efficiently at 80 °C in dioxane . Catalytic glacial acetic acid enhances amidation efficiency by increasing NH₂ group nucleophilicity in 1,2,3-triazole carbohydrazides .
Q. What mechanistic insights explain the role of catalytic additives in cyclization reactions?
- Answer : Glacial acetic acid acts as a proton donor, facilitating nucleophilic attack during amidation. Its absence slows reactions due to reduced NH₂ reactivity in triazole derivatives . Similarly, sodium acetate in acetic acid mediates cyclization via acid-catalyzed dehydration .
Q. How do substituents on hydrazine derivatives influence the functionalization of this compound?
- Answer : Bulky substituents (e.g., phenyl groups) require prolonged heating or stronger bases. For instance, phenylhydrazine reacts with 3-cyanomethyl-4-amino-1,2,4-triazine in refluxing dioxane, while hydrazine hydrate achieves similar results at lower temperatures . Steric effects also dictate the choice of acylating agents .
Q. What strategies enable the synthesis of triazole-thiadiazole hybrids from hydrazide precursors?
- Answer : Hydrazides react with CS₂ in KOH to form 5-mercapto-1,3,4-oxadiazoles, which are further treated with hydrazine hydrate or thiocarbohydrazide to yield triazole-thiadiazoles . Alternatively, α-bromo acetophenone can introduce phenyl-thiadiazine moieties .
Q. How are computational methods (e.g., DFT) applied to study the electronic properties of triazole-carbohydrazide derivatives?
- Answer : DFT calculations predict molecular geometry, charge distribution, and reactivity. For example, pyrazole-triazole hybrids were analyzed for HOMO-LUMO gaps to assess stability and interaction with biological targets .
Q. Methodological and Analytical Considerations
Q. What solvent-free approaches are effective for synthesizing 1,2,4-triazole derivatives?
- Answer : Fusion of carboxylic acid hydrazides with thiocarbohydrazide at 413 K for 1 hour under solvent-free conditions yields triazoles with minimal byproducts . This method reduces environmental impact and simplifies purification.
Q. How can potassium acyldithiocarbazates be prepared for further functionalization?
- Answer : React acid hydrazides with CS₂ in ethanolic KOH to form potassium acyldithiocarbazates, which serve as intermediates for mercapto-triazole derivatives .
Q. What analytical techniques are critical for resolving contradictory data in cyclization reactions?
- Answer : Combined use of HPLC, FTIR, and NMR helps identify regioisomers or byproducts. For example, conflicting cyclization outcomes (e.g., triazole vs. thiadiazole formation) were resolved via spectral comparison and reaction condition optimization .
Biological and Application-Focused Questions
Q. How is the antimicrobial activity of triazole-carbohydrazide derivatives evaluated?
- Answer : Compounds are tested against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar diffusion or microdilution assays. Structure-activity relationships (SARs) are established by varying substituents (e.g., alkyl, aryl) and measuring MIC values .
Q. What in vitro models are used to assess antitumor potential of triazole-hydrazide hybrids?
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTBECSWYCHYID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375286 | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21732-98-9 | |
Record name | 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21732-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-triazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21732-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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